molecular formula C24H26N6O4 B2676326 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112434-05-5

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2676326
CAS RN: 1112434-05-5
M. Wt: 462.51
InChI Key: YFSQPYLOBNFWSL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an oxazole ring, a triazole ring, and an amide group. It also has methoxy and methyl substituents attached to the phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole and triazole rings, along with the phenyl rings, would contribute to the rigidity of the molecule, while the various substituents could affect its polarity and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. The presence of the amide group, for example, could make it a participant in hydrolysis or condensation reactions. The oxazole and triazole rings might also undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and polar functional groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Triazole and Oxazole Derivatives in Medicinal Chemistry

Triazole derivatives have been explored for their potential as biologically active compounds . For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitated the creation of triazole-based scaffolds. These compounds have shown promise as HSP90 inhibitors , which are valuable in cancer therapy due to their role in the molecular chaperone system that regulates the stability and function of key oncogenic proteins (Ferrini et al., 2015).

Additionally, triazole analogues have been synthesized from 4-amino-5-cyanotriazoles, indicating the versatility of triazole compounds in creating structures potentially useful in pharmacology and as intermediates in organic synthesis (Albert, 1970).

Applications in Organic Synthesis

The oxazole moiety, closely related to the compound , has been utilized as a precursor for activated carboxylates . Oxazoles may serve as masked forms of activated carboxylic acids, which upon reaction with singlet oxygen, yield triamides. This property has been applied in the synthesis of macrolides , including (±)-recifeiolide and (±)-di-0-methylcurvularin, highlighting oxazoles' significance in synthesizing complex organic molecules (Wasserman et al., 1981).

Moreover, the intramolecular cyclization of 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides to 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines demonstrates the ability to generate triazole-containing compounds with potential therapeutic applications, as these structures are often found in biologically active molecules (Kemskiy et al., 2018).

Future Directions

The study of novel compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve studying its synthesis, properties, and potential biological activity .

properties

IUPAC Name

5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4/c1-13-9-14(2)11-16(10-13)26-23(31)20-22(25)30(29-28-20)12-18-15(3)34-24(27-18)17-7-6-8-19(32-4)21(17)33-5/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSQPYLOBNFWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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